Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Crystallography and Molecular Structure
Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate and its derivatives have been extensively studied for their crystal structures. These compounds often crystallize in chiral space groups and adopt specific conformations due to the arrangement of substituents attached to their moieties. For instance, certain isochroman derivatives crystallize in chiral space groups, indicating that the arrangement of substituents significantly influences their crystal structures. The heterocyclic rings in these compounds typically adopt half-chair conformations, and the substituents at the 3- and 4-positions are in a trans configuration. These structural features are stabilized through weak C-H.O hydrogen bonding, leading to the formation of an infinite three-dimensional network (Palusiak et al., 2004). Another study highlights the three-dimensional structures of similar compounds, showing that they are crystallized from acetone by a slow evaporation method, with specific space groups and lattice parameters (Naguib et al., 2009).
Synthesis and Biological Activity
These compounds are also notable for their synthesis procedures and biological activities. For example, novel derivatives synthesized from 3,4-dimethoxyacetophenone demonstrated fungicidal and insecticidal activities when evaluated in the greenhouse, suggesting their potential application in agricultural and pest control contexts (Liu et al., 2004). In addition, compounds synthesized through one-pot synthesis, characterized by FT-IR, NMR, and other spectroscopic techniques, displayed interesting crystal packing and intermolecular interactions. These compounds' electronic structures, assessed through Density Functional Theory (DFT) calculations, provided insights into their stability and reactivity, which are crucial for their potential applications in various fields (Ahmed et al., 2016).
Mechanism of Action
Target of Action
It is often used as an important intermediate in organic synthesis , which suggests that it may interact with a variety of molecular targets depending on the specific context of the reaction.
Pharmacokinetics
Its physical properties such as density (1105±006 g/cm3 at 20 ºC 760 Torr), boiling point (175℃ at 15 Torr), and solubility (slightly soluble in chloroform and methanol) could influence its pharmacokinetic behavior .
Action Environment
The action, efficacy, and stability of Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate can be influenced by various environmental factors. For instance, it should be stored in a sealed, dry environment at room temperature . It is volatile and should be handled in a well-ventilated area to avoid skin and eye contact .
properties
IUPAC Name |
methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-23-16-7-4-12(8-18(16)24-2)15-10-27-17-9-13(26-11-19(21)25-3)5-6-14(17)20(15)22/h4-10H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCFUDSJTLMKJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.